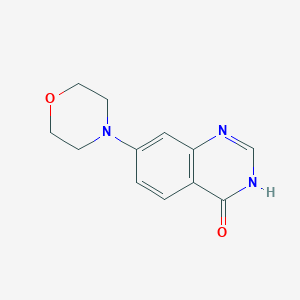

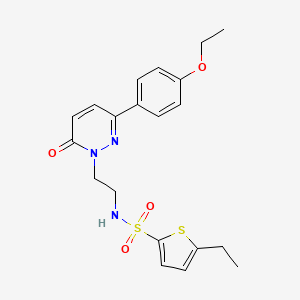

![molecular formula C18H16ClN3OS B2509158 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone CAS No. 681156-55-8](/img/structure/B2509158.png)

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, including antimicrobial, anticancer, and central nervous system effects.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, typically starting with the formation of a piperazine or piperidine backbone, which is then functionalized with different substituents. For instance, the synthesis of piperazine derivatives with a benzotriazole moiety has been reported, where the benzotriazole contributes to the receptor affinity of the compounds . Similarly, piperidine derivatives have been synthesized by condensation reactions, followed by characterization using spectroscopic techniques . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and confirmed by X-ray crystallography. For example, the crystal structure of a piperidin-4-yl-diphenyl-methanol derivative revealed a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . These structural insights are crucial for understanding the conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups. The presence of a benzo[d]thiazol moiety, for instance, is known to participate in hydrazone formation, as seen in the synthesis of benzo[d]thiazol-2-yl hydrazono derivatives . These reactions are important for the modification of the core structure to enhance biological activity or to introduce new pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of chlorophenyl and piperazine rings suggests that the compound would have a certain degree of lipophilicity, which could affect its solubility and membrane permeability. The crystallographic data of a related compound indicates solid-state properties such as crystallinity and molecular packing, which can influence the compound's stability and formulation .

Scientific Research Applications

Antimicrobial Activity

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a promising chemotype for antimicrobial activity. Specifically, derivatives have shown significant anti-tubercular potential against Mycobacterium tuberculosis, with low cytotoxicity and a good therapeutic index. Quantitative structure-activity relationship (QSAR) models have further validated their effectiveness, emphasizing the potential for developing new antimicrobial agents based on this scaffold (Pancholia et al., 2016).

Anticancer and Antituberculosis Studies

Compounds derived from this chemical structure have been synthesized and evaluated for anticancer and antituberculosis activities. Initial studies indicated that some of these derivatives exhibited significant activities, suggesting their utility in developing new therapeutic agents for treating cancer and tuberculosis (Mallikarjuna et al., 2014).

Antipsychotic Evaluation

Aryl piperazine derivatives, incorporating the benzo[d]thiazol-2-yl group, have been synthesized and assessed for antipsychotic activity. These compounds are important building blocks in drug discovery, showing potential in behavioral symptom management and inhibition of induced behaviors, pointing to their possible use in antipsychotic drug development (Bari et al., 2019).

Insecticidal Activities

Research into the insecticidal properties of piperidine thiazole compounds, including derivatives of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone, has shown promising results against armyworms at varying concentrations. This suggests the potential for developing new insecticides based on this chemical framework (Ding et al., 2019).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological effects .

Biochemical Pathways

Related compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone could potentially affect multiple biochemical pathways.

Result of Action

Related compounds have been associated with a range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .

properties

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c19-14-5-3-4-13(12-14)17(23)21-8-10-22(11-9-21)18-20-15-6-1-2-7-16(15)24-18/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDPXAUHYDCUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

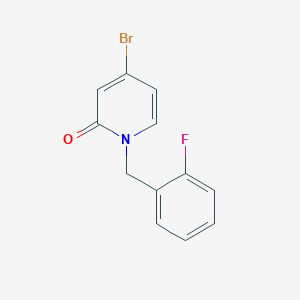

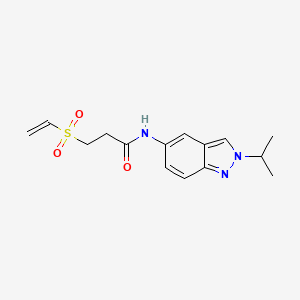

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)

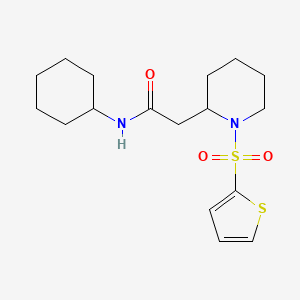

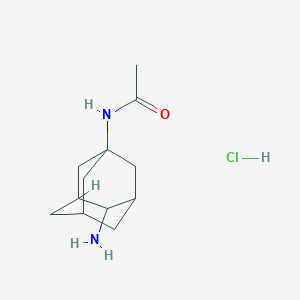

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)

amino}-2-methylpropanoate](/img/structure/B2509090.png)

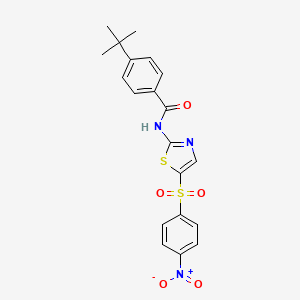

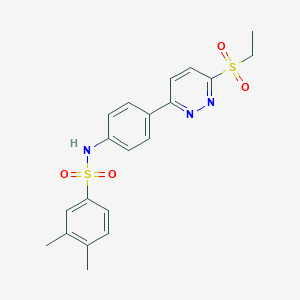

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)

![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)